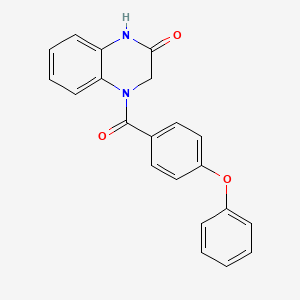![molecular formula C24H17F2N5O2 B2404471 N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1326816-47-0](/img/no-structure.png)
N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H17F2N5O2 and its molecular weight is 445.43. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
- A study synthesized a new series of naphthalene derivatives, including compounds similar to N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide, showing potent in vitro inhibitory activity against HIV-1 and HIV-2 (Hamad et al., 2010).
Magnetostructural Studies
- Magnetostructural investigations of similar compounds reveal their potential in developing materials with unique magnetic properties. One study focused on the characterizations and interactions of such molecules, indicating their relevance in material science (Gardias et al., 2018).
Anticancer and Antimicrobial Activities
- Research on compounds incorporating triazine derivatives, akin to the chemical , has shown anticancer and antimicrobial activities. These findings suggest their potential application in developing new therapeutic agents (Riyadh et al., 2013).
Anticonvulsant Potential
- Studies have synthesized and evaluated similar compounds for their anticonvulsant properties, indicating a potential application in treating neurological disorders (Ghareb et al., 2017).
Synthesis and Characterization
- Numerous studies have focused on the synthesis and characterization of related heterocyclic compounds, highlighting their significance in the field of chemical research and pharmaceuticals (Panchal & Patel, 2011).
Antioxidant and Anti-inflammatory Actions
- Computational and pharmacological evaluations of similar triazine derivatives have been conducted to assess their antioxidant, analgesic, and anti-inflammatory actions. This indicates their potential therapeutic applications (Faheem, 2018).
Eigenschaften
CAS-Nummer |
1326816-47-0 |
|---|---|
Produktname |
N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide |
Molekularformel |
C24H17F2N5O2 |
Molekulargewicht |
445.43 |
IUPAC-Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C24H17F2N5O2/c25-17-9-8-16(20(26)10-17)12-27-23(32)13-30-24(33)22-11-21(29-31(22)14-28-30)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,27,32) |
InChI-Schlüssel |
KHTQONYBAXPXFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NN(C(=O)C4=C3)CC(=O)NCC5=C(C=C(C=C5)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)
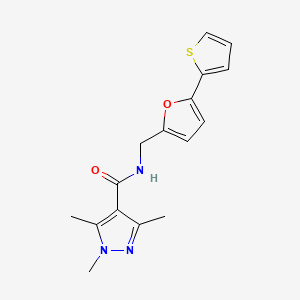
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
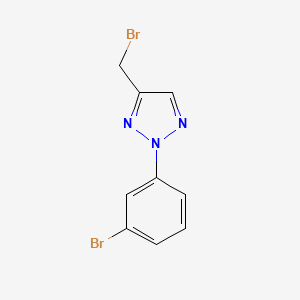
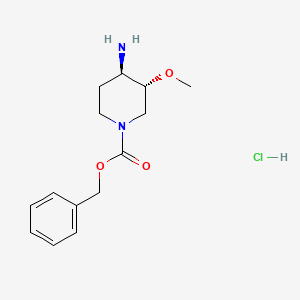
![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)
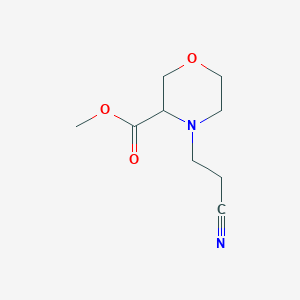
![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
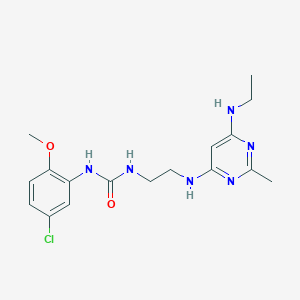
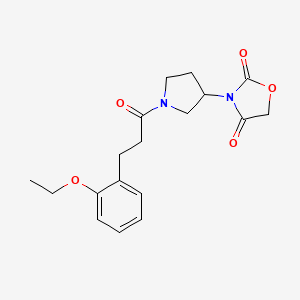
![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)
